N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium chloride
Description
N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium chloride is a quaternary ammonium compound (QAC) characterized by a dodecyl chain (C12), a dimethylammonium group, and a unique 4-oxohex-5-en-1-yl substituent. This substituent introduces both a ketone group and a conjugated alkene, distinguishing it structurally from conventional QACs. Such features may influence its physicochemical properties, such as solubility, surfactant behavior, and biological activity. QACs are widely used as surfactants, disinfectants, and preservatives due to their cationic nature and membrane-disrupting capabilities .
Properties
CAS No. |
666861-60-5 |
|---|---|
Molecular Formula |
C20H40ClNO |
Molecular Weight |
346.0 g/mol |
IUPAC Name |
dodecyl-dimethyl-(4-oxohex-5-enyl)azanium;chloride |
InChI |
InChI=1S/C20H40NO.ClH/c1-5-7-8-9-10-11-12-13-14-15-18-21(3,4)19-16-17-20(22)6-2;/h6H,2,5,7-19H2,1,3-4H3;1H/q+1;/p-1 |
InChI Key |
HTDXNDJTKGQYMZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCC(=O)C=C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react N,N-dimethyldodecylamine with 4-oxohex-5-en-1-yl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium oxide, while reduction could produce N,N-Dimethyl-N-(4-hydroxyhex-5-en-1-yl)dodecan-1-aminium chloride.
Scientific Research Applications
N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a disinfectant and antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of cleaning agents, fabric softeners, and personal care products.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium chloride primarily involves its interaction with cell membranes. The compound’s hydrophobic dodecyl chain inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This makes it effective as an antimicrobial agent. Additionally, the quaternary ammonium group can interact with negatively charged components of microbial cell walls, further enhancing its antimicrobial activity.
Comparison with Similar Compounds
Substituent Variations and Their Implications
The table below highlights key structural differences between the target compound and similar QACs:
| Compound Name | Substituent Structure | Key Functional Groups | Molecular Weight (g/mol) | Primary Applications |
|---|---|---|---|---|
| Target Compound | 4-oxohex-5-en-1-yl | Ketone, alkene | Not explicitly provided | Potential surfactant, biocide |
| Benzalkonium Chloride (BAC12) | Benzyl | Aromatic ring | ~340 | Disinfectants, cosmetics |
| DTMA (N-Dodecyl-N,N,N-trimethylammonium chloride) | Trimethyl | None (simple alkyl) | ~263 | Surfactant, antimicrobial |
| DMTPA (N,N-Dimethyl-N-[3-(triethoxysilyl)-propyl]octadecan-1-aminium chloride) | Triethoxysilyl | Siloxane linkage | ~480 | Surface cross-linker in SAPs |
| CETALKONIUM Chloride | Cetyl (C16) | Long alkyl chain | ~432 | Cosmetic preservative |
| N,N-Dimethyl-N-[(nonyloxy)methyl]-1-dodecanaminium chloride | Nonyloxymethyl | Ether linkage | ~406 | Surfactant, emulsifier |
Key Observations :
Antimicrobial and Surfactant Properties
QACs exhibit bactericidal activity by disrupting microbial membranes. Structural nuances significantly impact efficacy:
- BAC12 (benzyl-substituted) shows broad-spectrum antimicrobial activity due to its aromatic group enhancing membrane penetration .
- DTMA (trimethyl-substituted) relies on its cationic charge and micelle formation for microbial lysis, but its simple structure limits pH stability .
- Target Compound : The 4-oxohexenyl group’s polarity may improve water solubility, facilitating micelle formation at lower concentrations. However, the conjugated alkene could render it susceptible to oxidation, reducing shelf-life compared to saturated analogs like DTMA.
- Empty Micelle Effect: Like BAC and DTMA, the target compound’s efficacy may decline at high concentrations due to micelle aggregation reducing free monomers available for membrane interaction .
Biological Activity
N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium chloride is a quaternary ammonium compound known for its diverse biological activities, particularly its antimicrobial properties. This article explores its synthesis, mechanisms of action, applications in various fields, and relevant case studies.
The synthesis of this compound typically involves the quaternization of a tertiary amine with an alkyl halide. A common method includes reacting N,N-dimethyldodecylamine with 4-oxohex-5-en-1-yl chloride in an organic solvent such as acetonitrile or ethanol under controlled heating conditions. The product is purified through recrystallization or column chromatography.
Chemical Structure
The compound features:
- Hydrophobic dodecyl chain : Enhances surfactant properties.
- Hydrophilic quaternary ammonium head : Contributes to its solubility in aqueous environments.
This compound exhibits its biological activity primarily through its interaction with microbial cell membranes. The hydrophobic dodecyl chain inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the quaternary ammonium group interacts with negatively charged components of microbial cell walls, enhancing its antimicrobial efficacy.
Biological Activity and Applications
The biological activity of this compound has been extensively studied across various domains:
Antimicrobial Properties
This compound shows significant antimicrobial activity against a range of microorganisms, including bacteria and fungi. Its application as a disinfectant in clinical settings and as a preservative in cosmetic formulations highlights its effectiveness.
Surfactant Applications
Due to its surfactant properties, this compound is utilized in:
- Cleaning agents : Enhances the solubility and removal of dirt and grease.
- Personal care products : Acts as a conditioning agent in hair and skin products.
Drug Delivery Systems
Research indicates potential use in drug delivery systems, where the compound's ability to interact with biological membranes can facilitate the transport of therapeutic agents across cell barriers.
Study 1: Antimicrobial Efficacy
A study demonstrated that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of conventional antibiotics, indicating its potential as an effective alternative in infection control .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Escherichia coli | 4 |
Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of the compound on human cell lines. Results indicated that while exhibiting antimicrobial properties, it maintained low cytotoxicity levels (CC50 > 100 µg/mL), suggesting a favorable safety profile for potential therapeutic applications .
Comparison with Similar Compounds
When compared to other quaternary ammonium compounds, this compound stands out due to its longer hydrophobic chain, which enhances both surfactant properties and antimicrobial efficacy. Similar compounds include:
| Compound Name | Hydrophobic Chain Length | Antimicrobial Activity |
|---|---|---|
| N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)octan-1-aminium chloride | 8 | Moderate |
| N,N-Dimethyl-N-(4-hydroxyhexanoyl)dodecanaminium chloride | 12 | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
